Technical Guide: (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane Succinate
Technical Guide: (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate is a pivotal chiral building block in the synthesis of several prominent antiretroviral drugs, most notably the HIV protease inhibitors Atazanavir and Ritonavir.[1] Its specific stereochemistry is crucial for the efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its role in pharmaceutical manufacturing.
Chemical and Physical Properties
The physical and chemical properties of (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate are summarized in the table below. It is important to note that some variations in reported values exist across different suppliers, which may be attributed to differences in the salt form (hemisuccinate vs. succinate) and purity.
| Property | Value | Source |
| Chemical Name | (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate | [2][3] |
| Synonyms | BDH succinate salt, tert-butyl N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate succinate | [4] |
| CAS Number | 183388-64-9 | [2][3] |
| Molecular Formula | C₂₇H₃₈N₂O₇ (for the succinate salt) | [3][4] |
| Molecular Weight | 502.61 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 175-177 °C | [5] |
| Solubility | Soluble in water and polar solvents. Sparingly soluble in methanol. | [5] |
| Specific Optical Rotation | -4.0° to -8.0° (c=0.5 in DMF at 25°C) | |
| Storage Conditions | 2-8°C, sealed, away from moisture and light | [3] |
| Purity | ≥98% | [5] |
Synthesis and Purification
The synthesis of (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate is a multi-step process that is a key part of the overall synthesis of Ritonavir. The following is a representative experimental protocol derived from the patent literature.
Experimental Protocol: Synthesis of the Free Base
A plausible synthetic route to the free base, (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane, involves the stereoselective reduction of a ketone precursor, followed by deprotection steps. One patented method describes the reduction of (S,Z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one, followed by Boc protection and subsequent debenzylation.
Step 1: Stereoselective Reduction and Boc Protection
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The precursor, (S,Z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one, is subjected to carbonyl and C=C bond reduction to yield (2S,3S,5S)-5-amino-2-(N,N-dibenzylamino)-3-hydroxy-1,6-diphenylhexane.
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The resulting compound is then protected with a tert-butoxycarbonyl (Boc) group to give (2S,3S,5S)-2-(N,N-dibenzylamino)-3-hydroxy-5-(tert-butoxycarbonylamino)-1,6-diphenylhexane.
Step 2: Debenzylation
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The dibenzyl groups are removed via catalytic hydrogenation to yield the crude product, (2S,3S,5S)-2-amino-3-hydroxy-5-(tert-butoxycarbonylamino)-1,6-diphenylhexane.
Step 3: Purification of the Free Base
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The crude product is purified by washing with an alkaline solution and sodium chloride solution.
-
Crystallization from a suitable solvent, such as n-heptane, yields the purified free base.
Experimental Protocol: Formation of the Succinate Salt
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The purified free base, (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane, is dissolved in a suitable organic solvent.
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A solution of succinic acid in a compatible solvent is added dropwise to the solution of the free base with stirring.
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The resulting precipitate, (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate, is collected by filtration.
-
The salt is washed with a cold solvent and dried under vacuum to yield the final product.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
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Column: A chiral column, such as one based on a macrocyclic glycopeptide or a Pirkle-concept phase, would be suitable.
-
Mobile Phase: A mixture of a polar organic solvent (e.g., methanol, ethanol, or isopropanol) and a non-polar solvent (e.g., hexane), with a small amount of an acidic or basic modifier to improve peak shape.
-
Detection: UV detection at a wavelength where the phenyl groups absorb (around 254 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. While specific spectral data is not publicly available, the expected spectra would show characteristic peaks for the aromatic protons of the two phenyl groups, the protons of the hexane backbone, the tert-butyl group of the Boc protecting group, and the methylene protons of the succinate counter-ion.
Role in Pharmaceutical Synthesis
(2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate serves as a critical chiral intermediate. The specific arrangement of the amino, hydroxyl, and protected amino groups, along with the stereocenters, is essential for the subsequent coupling reactions that lead to the final API.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the preparation of the target compound.
Role as a Chiral Intermediate
Caption: Role as a key chiral intermediate in API synthesis.
Hypothetical Signaling Pathway Involvement (as a building block)
As this compound is a synthetic intermediate, it does not have a direct role in biological signaling pathways. The following diagram illustrates its conceptual position as a precursor to a biologically active molecule that does interact with a signaling pathway.
Caption: Conceptual role as a precursor to a signaling pathway inhibitor.
References
- 1. CN106380412A - Method for synthesizing ritonavir intermediate - Google Patents [patents.google.com]
- 2. (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate Online | (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate Manufacturer and Suppliers [scimplify.com]
- 3. 183388-64-9 CAS MSDS ((2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. [2S,3S,5S]-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane succinate salt | C27H38N2O7 | CID 11997925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN101967130A - Synthesis method of ritonavir midbody - Google Patents [patents.google.com]
